4-(3-Bromophenyl)-1,3-thiazole
Overview
Description
4-(3-Bromophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromophenyl group at the fourth position of the thiazole ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 4-(3-Bromophenyl)-1,3-thiazole are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and differentiation, making them important targets for therapeutic intervention.
Mode of Action
This compound interacts with its targets through a process of oxidative addition . This involves the compound donating electrons to form a new bond with its target proteins, leading to changes in their function .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, the inhibition of EGFR can disrupt the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell growth and survival . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific interactions with its targets. By inhibiting EGFR and Src, the compound can potentially suppress cell proliferation and induce apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the pH and temperature of its environment, as well as the presence of other molecules that can interact with it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with thioamide under acidic conditions, leading to the formation of the thiazole ring. Another approach involves the use of 3-bromophenyl isothiocyanate and α-haloketones, which undergo cyclization to yield the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and base in an inert atmosphere.
Major Products:
- Substituted thiazoles with various functional groups.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
4-(3-Bromophenyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1,3-thiazole: Similar structure but with the bromine atom at the para position.
4-(3-Chlorophenyl)-1,3-thiazole: Chlorine atom instead of bromine.
4-(3-Methylphenyl)-1,3-thiazole: Methyl group instead of bromine.
Uniqueness: 4-(3-Bromophenyl)-1,3-thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVDVLNUFVSQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312311 | |
Record name | 4-(3-Bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-50-3 | |
Record name | 4-(3-Bromophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30216-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-bromophenyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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